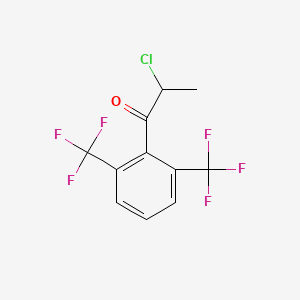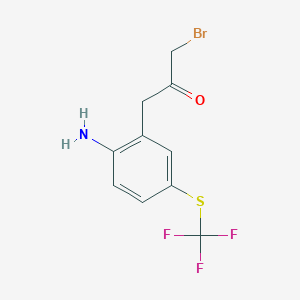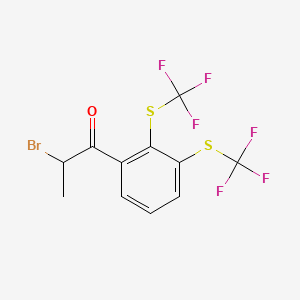
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound known for its unique chemical structure and properties. The presence of trifluoromethylthio groups and a bromopropanone moiety makes it a valuable compound in various chemical reactions and applications. Its distinct structure allows it to participate in a range of chemical transformations, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio groups: This step involves the introduction of trifluoromethylthio groups onto a phenyl ring. This can be achieved through the reaction of a phenyl compound with trifluoromethylthiolating agents under controlled conditions.
Bromination: The next step involves the bromination of the intermediate compound to introduce the bromine atom at the desired position. This can be done using brominating agents such as bromine or N-bromosuccinimide (NBS).
Formation of the propanone moiety:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups. For example, oxidation can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Addition Reactions: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the carbonyl group of the propanone moiety.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing the introduction of trifluoromethylthio groups into complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in biological studies, particularly in the development of new probes and inhibitors for studying biological pathways and targets.
Industry: The compound is used in the development of new materials and chemicals with specific properties, such as improved stability, reactivity, and performance.
Wirkmechanismus
The mechanism of action of 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups and bromopropanone moiety allow the compound to interact with various enzymes, receptors, and other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one can be compared with other similar compounds, such as:
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one: This compound has a similar structure but with a chlorine atom instead of a bromine atom. The presence of chlorine can lead to different reactivity and properties.
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-iodopropan-1-one: This compound has an iodine atom instead of a bromine atom, which can also affect its reactivity and applications.
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-fluoropropan-1-one:
The uniqueness of this compound lies in its specific combination of trifluoromethylthio groups and bromopropanone moiety, which imparts distinct reactivity and properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H7BrF6OS2 |
|---|---|
Molekulargewicht |
413.2 g/mol |
IUPAC-Name |
1-[2,3-bis(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6OS2/c1-5(12)8(19)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-5H,1H3 |
InChI-Schlüssel |
HJAUDLQHXKKBOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C(=CC=C1)SC(F)(F)F)SC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


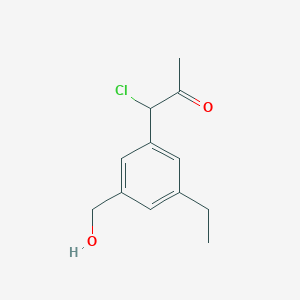
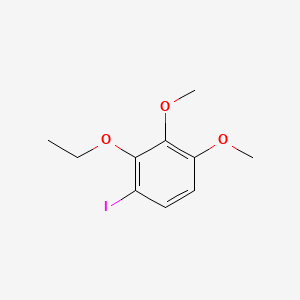
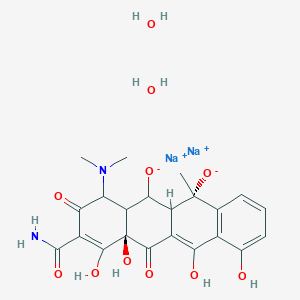
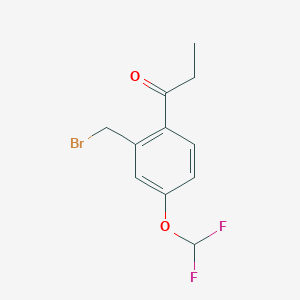
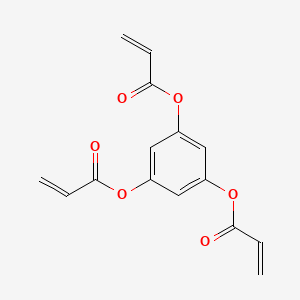

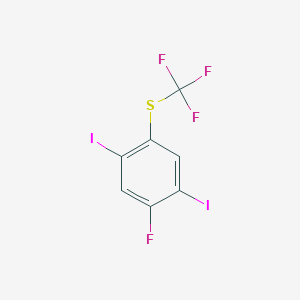

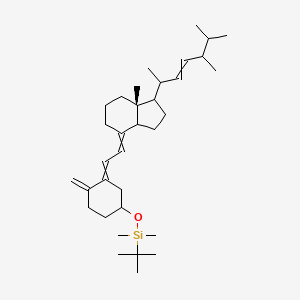
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)

